molecular formula C9H8N2 B12962001 6-Cyclopropylpicolinonitrile

6-Cyclopropylpicolinonitrile

Cat. No.: B12962001
M. Wt: 144.17 g/mol
InChI Key: FPITYCFBGRGUDZ-UHFFFAOYSA-N
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Description

6-Cyclopropylpicolinonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of picolinonitrile, where a cyclopropyl group is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpicolinonitrile typically involves the cyclopropylation of picolinonitrile. One common method includes the reaction of picolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylpyridine oxides.

    Reduction: Formation of cyclopropylpicolinamines.

    Substitution: Formation of various substituted picolinonitrile derivatives.

Scientific Research Applications

6-Cyclopropylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Picolinonitrile: The parent compound without the cyclopropyl group.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Cyclopropylpyridine: A compound with a cyclopropyl group attached to a pyridine ring.

Uniqueness

6-Cyclopropylpicolinonitrile is unique due to the presence of both the nitrile and cyclopropyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

6-cyclopropylpyridine-2-carbonitrile

InChI

InChI=1S/C9H8N2/c10-6-8-2-1-3-9(11-8)7-4-5-7/h1-3,7H,4-5H2

InChI Key

FPITYCFBGRGUDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC(=N2)C#N

Origin of Product

United States

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